Tetrazolo[1,5-a]quinoxalin-4-amine, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-
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Overview
Description
Tetrazolo[1,5-a]quinoxalin-4-amine is a nitrogen-containing heterocyclic compound with diverse pharmaceutical and industrial applications. It can be synthesized using green chemistry principles. Notably, several quinoxaline-containing drugs, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, serve as antibiotics in the market .
Preparation Methods
Synthetic Routes:: The synthesis of Tetrazolo[1,5-a]quinoxalin-4-amine involves various routes. One common approach is the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, yielding the quinoxaline core. The reaction proceeds spontaneously, resulting in the formation of this white crystalline powder .
Industrial Production:: While specific industrial production methods may vary, the synthesis typically employs eco-compatible catalysts and reaction conditions. For instance, a recent protocol yielded derivative 7 with a satisfying 78% yield .
Chemical Reactions Analysis
Tetrazolo[1,5-a]quinoxalin-4-amine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction processes are also relevant.
Substitution: Substituent groups can be introduced. Common reagents and conditions vary based on the specific reaction. Major products formed from these reactions contribute to its versatility.
Scientific Research Applications
Chemistry:: Researchers explore Tetrazolo[1,5-a]quinoxalin-4-amine for its potential as a scaffold in drug design. Novel derivatives target various receptors, microorganisms, and cellular pathways.
Biology and Medicine::Anti-Cancer: Investigated for anti-proliferative activity.
Anti-Microbial: Exhibits antimicrobial properties.
Anti-Inflammatory: May have anti-inflammatory effects.
Anti-Oxidant: Potential antioxidant activity.
Anti-Diabetic: Investigated for anti-diabetic properties.
Anti-HIV: Explored as an anti-HIV agent.
Mechanism of Action
The precise mechanism by which Tetrazolo[1,5-a]quinoxalin-4-amine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Tetrazolo[1,5-a]quinoxalin-4-amine stands out due to its unique structure. Comparable compounds include quinazoline, cinnoline, and phthalazine .
Properties
CAS No. |
956453-88-6 |
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Molecular Formula |
C18H14N8 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)tetrazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C18H14N8/c1-12-11-16(25(22-12)13-7-3-2-4-8-13)20-17-18-21-23-24-26(18)15-10-6-5-9-14(15)19-17/h2-11H,1H3,(H,19,20) |
InChI Key |
GJNVRTCILGABHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NC3=CC=CC=C3N4C2=NN=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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